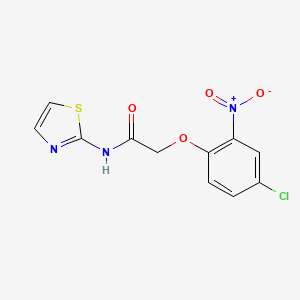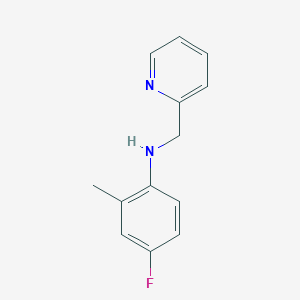
(4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine, also known as 4F-MPH, is a synthetic compound that belongs to the phenidate class of stimulants. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is a potent psychostimulant that has gained popularity among researchers due to its unique properties.
作用机制
The exact mechanism of action of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased wakefulness, alertness, and focus. The exact mechanism of action of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is an area of active research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine are similar to those of other psychostimulants. It increases the release of dopamine and norepinephrine in the brain, which leads to increased wakefulness, alertness, and focus. It also increases heart rate, blood pressure, and body temperature. Prolonged use of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine can lead to tolerance, dependence, and addiction.
实验室实验的优点和局限性
The advantages of using (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine in lab experiments are its potent psychostimulant properties, which make it a valuable tool for research in the fields of neuroscience, pharmacology, and psychology. The limitations of using (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine in lab experiments are its potential for abuse, dependence, and addiction. Researchers should take precautions to ensure that the use of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is safe and ethical.
未来方向
There are several future directions for research on (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to explore its potential as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine and its long-term effects on the brain and body.
Conclusion
In conclusion, (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is a synthetic compound that belongs to the phenidate class of stimulants. It is a potent psychostimulant that has gained popularity among researchers due to its unique properties. The synthesis of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is relatively straightforward, and it has a wide range of scientific research applications. Its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects. While (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine has several advantages for lab experiments, researchers should take precautions to ensure that its use is safe and ethical. Finally, there are several future directions for research on (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine, including investigating its potential as a treatment for cognitive disorders and exploring its potential as a cognitive enhancer for healthy individuals.
合成方法
The synthesis of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. The resulting compound is then reacted with 2-pyridinemethanamine to yield (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine. The synthesis of (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学研究应用
(4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine has gained popularity among researchers due to its unique properties. It is a potent psychostimulant that has been shown to increase wakefulness, alertness, and focus. It has also been shown to improve cognitive function, memory, and learning. These properties make (4-fluoro-2-methylphenyl)(2-pyridinylmethyl)amine a valuable tool for research in the fields of neuroscience, pharmacology, and psychology.
属性
IUPAC Name |
4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRGEZUMZWOQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(2-pyridylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


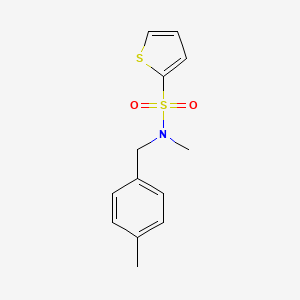
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
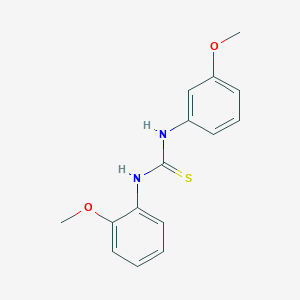
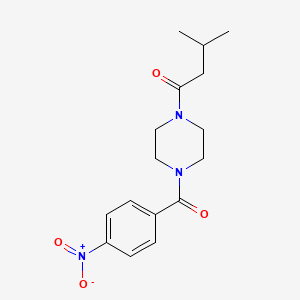

![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
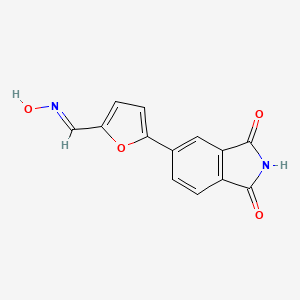
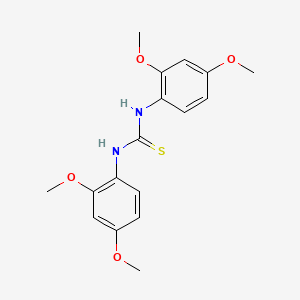
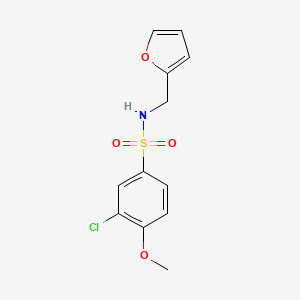
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
